19-Carboxy cholesterol

Description

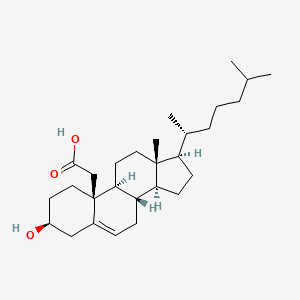

Structure

3D Structure

Properties

IUPAC Name |

2-[(3S,8S,9S,10S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O3/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-28(20,17-26(30)31)25(22)13-14-27(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3,(H,30,31)/t19-,21+,22+,23-,24+,25+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWNOKZYGHTMTJ-ROUDTPAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725190 | |

| Record name | [(3S,8S,9S,10S,13R,14S,17R)-3-Hydroxy-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,13,14,15,16,17-tetradecahydro-10H-cyclopenta[a]phenanthren-10-yl]acetic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26319-96-0 | |

| Record name | [(3S,8S,9S,10S,13R,14S,17R)-3-Hydroxy-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,13,14,15,16,17-tetradecahydro-10H-cyclopenta[a]phenanthren-10-yl]acetic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Formation of 19 Carboxy Cholesterol

The formation of 19-carboxy cholesterol is a specific metabolic event involving the targeted modification of the cholesterol molecule. This process is part of the broader field of steroid metabolism, where enzymes systematically alter the sterol structure to produce a variety of biologically active molecules. wikipedia.org

Precursors and Origin within Sterol Metabolic Pathways

The journey to this compound begins with the fundamental sterol, cholesterol, and proceeds through a series of oxidative steps.

Cholesterol is the foundational molecule from which this compound is derived. As a ubiquitous component of mammalian cell membranes, cholesterol serves as the entry point for numerous metabolic pathways, including the synthesis of steroid hormones, bile acids, and various oxysterols. nih.govnih.govupr.edu The biosynthesis of this compound utilizes cholesterol as its primary substrate, targeting the angular methyl group at the C19 position for modification.

The defining feature of this compound synthesis is the sequential oxidation of the carbon atom at position 19 (C19) of the steroid's A-ring. This carbon, which is initially a methyl group in the cholesterol molecule, undergoes a series of oxidative transformations. The process involves converting the methyl group first into a hydroxyl group (alcohol), then into an aldehyde group, and finally into a carboxylic acid group. This step-wise oxidation is a common biochemical strategy for modifying steroid structures. nih.govmdpi.com

The conversion of cholesterol to this compound is not a single reaction but a pathway involving key functionalized intermediates. The metabolic oxidation of cholesterol first yields 19-hydroxycholesterol (B27325). caymanchem.com This intermediate is then further oxidized to form 19-oxocholesterol (the aldehyde form). These intermediates represent progressive stages of oxidation at the C19 position, culminating in the formation of the final carboxylic acid.

Table 1: Precursors in the Biosynthesis of this compound

| Precursor/Intermediate | Chemical Formula | Role in Pathway |

| Cholesterol | C₂₇H₄₆O | Primary Substrate |

| 19-Hydroxycholesterol | C₂₇H₄₆O₂ | First Oxidative Intermediate (Alcohol) caymanchem.com |

| 19-Oxocholesterol | C₂₇H₄₄O₂ | Second Oxidative Intermediate (Aldehyde) |

| This compound | C₂₇H₄₄O₃ | Final Product (Carboxylic Acid) biosynth.com |

Enzymatic Mechanisms and Biotransformation Pathways

The transformation of cholesterol into this compound is catalyzed by specific enzymes that facilitate the necessary oxidative reactions.

Cytochrome P450 (CYP) enzymes are strongly implicated in the formation of this compound. CYPs are a large family of heme-containing monooxygenases known for their central role in the metabolism of steroids, drugs, and other chemicals. wikipedia.orgdiva-portal.org

While the specific CYP enzyme responsible for the complete oxidation of cholesterol's C19 methyl group to a carboxylic acid has not been definitively identified in all tissues, the capabilities of this enzyme family are well-documented. For instance, the enzyme CYP19A1 (aromatase) is known to catalyze the synthesis of 19-carboxy-androstenedione and 19-carboxy-testosterone from their 19-oxo precursors. mdpi.com This demonstrates the established ability of a P450 enzyme to perform the final oxidation step from a C19-aldehyde to a C19-carboxylic acid on a steroid nucleus. It is therefore highly probable that a related or similar CYP enzyme is responsible for the analogous conversion of 19-oxocholesterol to this compound. These enzymatic reactions are crucial for the synthesis of many bioactive steroids. oup.com

Table 2: Putative Enzymes in this compound Formation

| Enzyme Family | Specific Enzyme (Example) | Catalytic Function |

| Cytochrome P450 (CYP) | CYP19A1 (Aromatase) | Catalyzes C19 oxidation, including the conversion of C19-aldehydes to carboxylic acids on other steroids. mdpi.com |

| Cytochrome P450 (CYP) | To be identified | Putative enzyme for the sequential oxidation of cholesterol's C19-methyl group. |

Enzymatic Mechanisms and Biotransformation Pathways

Other Potential Enzymatic Conversions

The metabolic fate of this compound is not well-documented in current scientific literature. While it is utilized as a research tool to investigate cholesterol transport and metabolism, its own enzymatic conversions in biological systems remain an area for further investigation. proteopedia.orglookchem.com

General cholesterol metabolism involves numerous pathways. For instance, in the gut, cholesterol can be converted by microbial enzymes into coprostanol, a non-absorbable sterol. nih.gov In certain bacteria like Mycobacterium tuberculosis, the cholesterol side chain is degraded via a series of β-oxidation reactions. acs.org However, there is no current evidence to suggest that this compound is a substrate in these specific pathways. Its polar carboxylic acid group at the C-19 position makes it structurally distinct from cholesterol and may preclude it from entering these metabolic routes.

Further research is required to determine if this compound is a metabolic end-product or if it serves as a substrate for other enzymes, potentially leading to novel steroid derivatives.

| Compound Name |

|---|

| This compound |

| 19-carboxy-androstenedione |

| 19-hydroxycholesterol |

| 19-oxocholesterol |

| Androstenedione (B190577) |

| Cholesterol |

| Coprostanol |

| Testosterone |

Cellular and Molecular Mechanisms of Action of 19 Carboxy Cholesterol

Modulation of Intracellular Cholesterol Homeostasis

Comprehensive data on how 19-Carboxy Cholesterol modulates the delicate balance of cholesterol within a cell is not presently available. The following subsections outline key areas where research would be necessary to understand its potential role.

Regulation of Lipid Metabolism Pathways

The specific impact of this compound on the broader pathways of lipid metabolism is an area that requires investigation. Key regulatory networks, such as those governed by Sterol Regulatory Element-Binding Proteins (SREBPs) and the Unfolded Protein Response (UPR), are crucial in controlling the synthesis of fatty acids and cholesterol. pnas.orgnih.govuliege.be How a carboxylated sterol might interact with these systems is currently unknown.

Impact on Cholesterol Uptake and Secretion Mechanisms

The mechanisms by which cells import and export cholesterol are well-documented, involving receptors like the Low-Density Lipoprotein (LDL) receptor and transporters such as ABCA1 and ABCG1. nih.govnih.gov These processes are vital for preventing the toxic accumulation of cholesterol. nih.gov However, there are no available studies that describe how this compound might affect the function of these critical uptake and secretion systems.

Interaction with Cellular Membrane Dynamics

The physical properties of cellular membranes are heavily influenced by their lipid composition, particularly the concentration of cholesterol. acs.org While the general effects of cholesterol on membrane fluidity and structure are well-established, the specific contributions of this compound have not been detailed.

Effects on Membrane Fluidity and Structure

Cholesterol is known to modulate the fluidity, thickness, and permeability of lipid bilayers. acs.orgpnas.orgresearchgate.net It can induce a more ordered state in the lipid chains of the membrane. pnas.orgpnas.org The presence of a carboxyl group on the cholesterol molecule, as in this compound, would introduce a polar, charged moiety that could significantly alter its interaction with the phospholipid bilayer. However, specific experimental data on these effects are not available.

Influence on Membrane-Associated Signaling Complexes

Cholesterol-rich microdomains, often called lipid rafts, serve as organizing centers for signaling molecules in the cell membrane. pnas.org The composition of these domains is critical for their function. It is plausible that this compound could alter the formation or stability of these signaling platforms, but research has yet to address this specific question.

Signal Transduction Pathway Modulation

Role as a Cellular Signaling Molecule

Interaction with Oxysterol-Binding Proteins (e.g., Liver X Receptors)

There is no direct scientific evidence available to confirm the interaction of this compound with Liver X Receptors (LXRs) or other specific oxysterol-binding proteins (OSBPs). LXRs are nuclear receptors that are activated by certain hydroxylated cholesterol derivatives, playing a crucial role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation. glpbio.comphysiology.orgfrontiersin.org While various oxysterols are known LXR ligands, specific studies identifying this compound as an LXR agonist or antagonist are absent from the available literature. Research into LXR ligands has identified numerous natural and synthetic molecules, but this compound is not among those characterized as LXR modulators. americanchemicalsuppliers.comnih.govnih.gov

Potential Involvement in Other Sterol-Responsive Pathways

Information regarding the specific involvement of this compound in other sterol-responsive pathways, such as the sterol regulatory element-binding protein (SREBP) pathway, is not documented in available research. The SREBP pathway is a critical mechanism for maintaining cellular lipid homeostasis and is regulated by the levels of intracellular sterols. nih.govnih.gov Certain oxysterols can influence this pathway by promoting the interaction between SREBP cleavage-activating protein (SCAP) and insulin-induced gene (Insig) proteins, which retains the SREBP precursor in the endoplasmic reticulum and prevents its activation. nih.gov However, no studies have specifically implicated this compound in this regulatory process.

Biological Roles and Metabolic Significance of 19 Carboxy Cholesterol

Impact on Cellular Physiological Processes (in model systems)

The functional impact of 19-Carboxy cholesterol on key cellular activities such as inflammation and apoptosis has not been extensively characterized in scientific literature. While it is used as a tool in research settings, its specific modulatory effects are not well-documented. lookchem.com

Influence on Inflammatory Responses at the Cellular Level

Currently, there is a lack of specific research findings detailing the direct influence of this compound on inflammatory pathways at the cellular level. The broader class of cholesterol oxidation products, oxysterols, is known to have diverse effects on inflammation. For instance, metabolites like 25-hydroxycholesterol (B127956) are recognized as potent modulators of immune responses, often acting as signaling molecules in inflammatory cascades. nih.govresearchgate.net However, similar functional data for the C-19 carboxylated form of cholesterol is not available in the reviewed literature.

Modulation of Apoptotic Pathways and Cell Survival

The role of this compound in the modulation of apoptotic pathways and cell survival is not established in the available scientific research. The influence of cholesterol and its derivatives on apoptosis is a field of intense study, with various oxysterols demonstrating the ability to induce programmed cell death by affecting mitochondrial pathways and caspase activation. researchgate.netmdpi.comnih.gov Certain cholestenoic acids, which are cholesterol molecules with a carboxyl group on the side chain, have been shown to regulate motor neuron survival and death. nih.govzfin.org Specifically, while 3β,7α-dihydroxycholest-5-en-26-oic acid promotes motor neuron survival, 3β-hydroxycholest-5-en-26-oic acid can induce cell loss. nih.gov There is no comparable evidence detailing the pro- or anti-apoptotic activity of this compound.

Effects on Steroidogenesis and Estrogen Production (via P450 interaction)

This compound is not recognized as a natural intermediate or modulator in the canonical steroidogenesis pathway that leads to estrogen production. The biosynthesis of all steroid hormones begins with the conversion of cholesterol to pregnenolone (B344588) by the enzyme cytochrome P450scc (CYP11A1). nih.govnih.gov

The production of estrogens from androgens is the final step in this pathway, catalyzed by the enzyme aromatase (cytochrome P450 19A1 or CYP19A1). nih.govnih.gov This enzyme acts on C19-steroid substrates like androstenedione (B190577) and testosterone, not on cholesterol itself. The aromatase reaction involves three successive oxidation steps at the C-19 methyl group of the androgen substrate, which ultimately results in the formation of an aromatic A-ring, characteristic of estrogens. nih.gov Research has identified 19-carboxy-androstenedione as a product of P450 19A1 activity, but this is a metabolite of an androgen, not cholesterol.

There is no evidence from the reviewed literature to suggest that P450 aromatase or other steroidogenic P450 enzymes utilize this compound as a substrate or that this compound plays a role in modulating estrogen production. It is primarily known as a synthetically created derivative. nih.gov

Table 1: Research Findings on Cellular Processes

| Cellular Process | Findings for this compound | Context from Related Compounds |

|---|---|---|

| Inflammatory Response | No specific data available. | Other oxysterols (e.g., 25-hydroxycholesterol) are known to be potent modulators of immune and inflammatory responses. nih.gov |

| Apoptosis | No specific data available. | Various oxysterols can induce apoptosis. researchgate.netmdpi.com Side-chain cholestenoic acids can modulate neuron survival. nih.gov |

| Steroidogenesis | Not identified as a natural intermediate or modulator. | P450 aromatase (CYP19A1) converts androgens (not cholesterol) to estrogens via oxidation of the C-19 methyl group. nih.govnih.gov |

Role in Cholesterol Excretion Pathways

The primary routes for cholesterol elimination from the body involve its conversion to bile acids in the liver or direct excretion into the bile. upr.edu The metabolic pathways involved are complex and feature numerous intermediate products.

Intermediary Product in Cholesterol Elimination

Based on available scientific literature, this compound is not a recognized intermediary product in the major pathways of cholesterol elimination. The formation of bile acids from cholesterol involves a series of enzymatic modifications, including the generation of cholestenoic acids. These acids, however, are characterized by carboxylation on the flexible side-chain of the cholesterol molecule (typically at position C-26 or C-24), a process initiated by enzymes like CYP27A1. nih.govnih.govcaymanchem.com This is structurally distinct from this compound, where the carboxyl group is at the C-19 angular methyl group. While metabolites such as 3β-hydroxycholest-5-en-26-oic acid are known intermediates in bile acid synthesis and represent a pathway for cholesterol transport and elimination, a similar role for this compound has not been described. nih.govportlandpress.com

Contribution to Cholesterol Transport Across Cellular Barriers

While some commercial sources suggest this compound is used as a research tool to investigate cholesterol transport, there is no direct evidence to describe its specific contribution to moving cholesterol across cellular barriers. lookchem.com Intracellular cholesterol transport is a highly regulated process mediated by specific lipid transfer proteins, such as those in the STARD (StAR-related lipid transfer) and Aster families, which facilitate the movement of cholesterol between organelles like the endoplasmic reticulum, plasma membrane, and mitochondria. nih.govfrontiersin.orgnih.gov These transport mechanisms are crucial for maintaining cellular cholesterol homeostasis and supplying cholesterol for processes like steroidogenesis. nih.govnih.gov The specific role, if any, of this compound in these protein-mediated or vesicular transport pathways remains uncharacterized.

Table 2: Research Findings on Cholesterol Excretion and Transport

| Metabolic Process | Findings for this compound | Context from Natural Cholesterol Metabolism |

|---|---|---|

| Cholesterol Elimination | Not identified as an intermediate. | Elimination occurs via conversion to bile acids (e.g., side-chain carboxylated cholestenoic acids) or direct biliary excretion. upr.edunih.gov |

| Cholesterol Transport | Used as a research tool, but its functional role is uncharacterized. lookchem.com | Transport is mediated by specific proteins (e.g., Asters, STARD) that move cholesterol between cellular membranes. nih.govfrontiersin.org |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (3β)-3-Hydroxycholest-5-en-19-oic Acid |

| 25-hydroxycholesterol |

| 3β,7α-dihydroxycholest-5-en-26-oic acid |

| 3β-hydroxycholest-5-en-26-oic acid |

| Cholesterol |

| Pregnenolone |

| Androstenedione |

| Testosterone |

Model Compound Utility in Oxysterol Biology Research

This compound, an oxidized derivative of cholesterol, serves as a specialized tool in the study of oxysterol biology. lookchem.com Oxysterols are a broad family of 27-carbon cholesterol derivatives that contain additional oxygen-containing functional groups and act as important signaling molecules in various physiological processes. nih.govresearchgate.net They are formed through enzymatic action or non-enzymatic auto-oxidation and are intermediates in the pathways that convert cholesterol into steroid hormones and bile acids. nih.govresearchgate.net The unique structure of this compound, featuring a carboxylic acid group at the C-19 position, allows researchers to investigate specific aspects of cholesterol metabolism and transport. lookchem.com

In research, this compound is primarily utilized as a reference compound or an intermediate in studies focused on steroidogenesis—the metabolic process that produces steroid hormones from cholesterol. lookchem.comnih.gov The conversion of cholesterol to steroid hormones involves a series of enzymatic reactions, and intermediates like 19-hydroxycholesterol (B27325) and its subsequent oxidation products are critical to this pathway. caymanchem.comnih.gov While not a major end-product itself, this compound's structure is relevant for studying the enzymes and transport mechanisms that handle sterols with modified angular methyl groups.

One of the key areas where related compounds are used is in the quantitative analysis of other sterols. For instance, the precursor, 19-hydroxycholesterol, has been employed as an internal standard for the mass spectrometric analysis of other sterols, a common practice in metabolomics to ensure accuracy. caymanchem.com This highlights the utility of C-19 functionalized sterols in analytical methodologies designed to quantify the complex mixture of oxysterols in biological samples.

The study of oxysterols is often complicated by their low concentrations in tissues and the vast excess of native cholesterol. uzh.ch The development of advanced analytical platforms, often combining liquid chromatography with mass spectrometry (LC-MS), is crucial for accurately mapping the distribution and concentration of various oxysterols. biorxiv.orgnih.gov In this context, compounds like this compound can serve as useful, albeit specialized, reference materials for method development and validation, helping to differentiate between closely related sterol isomers.

While oxysterols such as 24(S)-hydroxycholesterol, 25-hydroxycholesterol, and 27-hydroxycholesterol (B1664032) are more commonly studied for their roles in regulating cholesterol homeostasis and acting as ligands for nuclear receptors like the Liver X Receptor (LXR), the unique modifications at the C-19 position provide a different model. researchgate.netdiva-portal.orgahajournals.org This allows for the investigation of enzyme specificity and the structural requirements for protein binding and transport within the cell.

Table of Research Applications for C-19 Modified Sterols

| Compound | Research Application | Relevant Findings |

|---|---|---|

| 19-Hydroxycholesterol | Internal standard in quantitative analysis | Enables accurate measurement of other sterols by mass spectrometry. caymanchem.com |

| This compound | Research tool in cholesterol metabolism studies | Its structure is used to probe mechanisms of cholesterol transport and steroidogenesis. lookchem.com |

| 19-Nor-steroids | Synthetic intermediates | Used in the pharmaceutical industry for the synthesis of various steroid-based drugs. |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 19-Hydroxycholesterol |

| 19-Nor-steroids |

| 24(S)-hydroxycholesterol |

| 25-hydroxycholesterol |

| 27-hydroxycholesterol |

| Bile Acids |

| Cholesterol |

| Liver X Receptor (LXR) |

| Oxysterols |

Analytical Methodologies for the Study of 19 Carboxy Cholesterol

Chromatographic Techniques

Chromatography is a cornerstone in the analysis of oxysterols, including 19-carboxy cholesterol, providing the necessary separation from other related compounds before detection. aston.ac.uk Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools in this context, each with its own set of advantages and specific applications. researchgate.netaston.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Oxysterol Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a traditional and robust method for the analysis of sterols. mdpi.com It offers high sensitivity, specificity, and resolution for the analysis of oxysterols. creative-proteomics.com The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column, followed by detection and identification using a mass spectrometer. mdpi.comcreative-proteomics.com

For oxysterols like this compound, a derivatization step is typically required before GC-MS analysis to increase their volatility and thermal stability. researchgate.netmdpi.comcreative-proteomics.com Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) with 1,4-dithioerythritol (DTE) and trimethyliodosilane (TMIS). mdpi.com The resulting trimethylsilyl (B98337) (TMS) ethers are more amenable to gas chromatographic separation. researchgate.netspringernature.com

GC-MS provides detailed structural information through electron ionization (EI), which can aid in the identification of unknown compounds. mdpi.com However, the absence of molecular ions in the GC-MS spectra of some oxysterols can sometimes make the identification of novel compounds challenging. ucl.ac.uk

Table 1: Key Aspects of GC-MS for Oxysterol Analysis

| Feature | Description | Reference |

| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | creative-proteomics.com |

| Derivatization | Necessary to increase volatility and thermal stability of oxysterols. | researchgate.netcreative-proteomics.com |

| Advantages | High sensitivity, specificity, resolution, and structural information from mass spectra. | mdpi.comcreative-proteomics.com |

| Limitations | Potential for challenging identification without clear molecular ions. | ucl.ac.uk |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-performance liquid chromatography (HPLC) is another powerful technique for oxysterol analysis, offering high resolution and sensitivity. creative-proteomics.com HPLC separates compounds based on their partitioning between a stationary phase and a liquid mobile phase under high pressure. creative-proteomics.com A significant advantage of HPLC is that it often does not require derivatization, which simplifies sample preparation. researchgate.net However, in some cases, derivatization can enhance detection sensitivity. nih.gov Both normal-phase (NP) and reversed-phase (RP) HPLC have been employed for oxysterol separation, with RPLC often being preferred for its robustness when analyzing complex biological samples with MS detection. aston.ac.uk

HPLC-UV/RI Detection

HPLC can be coupled with ultraviolet (UV) or refractive index (RI) detectors for the quantification of oxysterols. helsinki.fiacs.org Many oxysterols absorb UV light at specific wavelengths, allowing for their detection. tandfonline.com For instance, quantification can be performed by integrating the peak area at a wavelength of 200 nm. tandfonline.com However, the sensitivity of UV detection can be limited by the low UV absorbance of some oxysterols and the high UV absorption of solvents used in the mobile phase. RI detectors are less sensitive than UV detectors and are not suitable for gradient elution, which is often necessary for complex samples. helsinki.fi A comparative study of RI, UV, and APCI-MS detectors for cholesterol oxidation products found no significant differences in the quantification results. acs.org

Table 2: Comparison of HPLC Detectors for Oxysterol Analysis

| Detector | Advantages | Disadvantages | Reference |

| UV | Good sensitivity for many oxysterols. | Sensitivity can be limited by solvent absorbance and low analyte absorbance. | tandfonline.com |

| RI | Universal detector. | Less sensitive than UV, not compatible with gradient elution. | helsinki.fi |

HPLC Coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS)

The coupling of HPLC with atmospheric pressure chemical ionization mass spectrometry (HPLC-APCI-MS) provides a highly sensitive and specific method for the simultaneous determination of various sterols, including oxysterols. rsc.orgresearchgate.netnih.gov APCI is a soft ionization technique that is well-suited for the analysis of less polar compounds like oxysterols, which can be challenging to ionize with other techniques like electrospray ionization (ESI). creative-proteomics.comacs.org This method allows for the direct analysis of complex samples, often without the need for derivatization, and can quantify compounds at picomolar concentrations. rsc.orgresearchgate.net The use of multiple reaction monitoring (MRM) in tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity. researchgate.net

Sample Preparation and Extraction Strategies for this compound

The analysis of this compound from biological matrices requires meticulous sample preparation to remove interfering substances and enrich the analyte of interest. ucl.ac.uknih.gov The complexity of biological samples necessitates robust extraction and clean-up procedures. nih.gov

A common first step is saponification, or alkaline hydrolysis, which breaks down triglycerides and other lipids, releasing the sterols. mdpi.comresearchgate.net This is often followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the sterol fraction. researchgate.netmdpi.comnih.gov The Folch method, using a chloroform (B151607) and methanol (B129727) mixture, is a widely used LLE technique for lipids. nih.gov

Solid-phase extraction is a popular clean-up technique for separating sterols from other sample components. researchgate.netmdpi.com Reversed-phase C18 SPE cartridges are commonly employed for this purpose. rsc.orgresearchgate.netnih.gov For more complex separations, such as separating oxysterols from the much more abundant cholesterol, straight-phase chromatography may be used. ucl.ac.uk To prevent the artificial formation of oxysterols during sample handling and storage, it is crucial to work under conditions that minimize oxidation, for example, by adding antioxidants or working under an inert atmosphere. nih.gov Quenching enzymatic activity with cold organic solvents or rapid temperature changes is also a critical step to ensure the stability of lipids during sample preparation. nih.gov

Spectrophotometric Approaches for Oxysterol Detection

While chromatographic methods are dominant, spectrophotometric methods can also be utilized for the detection of oxysterols. These methods are generally less specific and sensitive than mass spectrometry-based techniques. creative-proteomics.com Spectrophotometry relies on the principle that molecules absorb light at specific wavelengths. etsu.edu For oxysterols, UV spectrophotometry is the most relevant. tandfonline.com However, as mentioned earlier, the utility of UV detection can be hampered by the weak UV absorption of cholesterol and many of its oxidized derivatives at wavelengths above 200 nm, where many organic solvents are transparent. This makes direct spectrophotometric analysis in complex mixtures challenging without prior chromatographic separation.

Biosensor Development for Oxysterol Quantification

The development of sensitive and selective biosensors for quantifying oxysterols, including this compound, represents a significant analytical challenge. While biosensors for cholesterol are well-established, direct counterparts for specific oxysterols are less common. nih.gov However, the principles underlying advanced cholesterol biosensors provide a clear framework for the prospective development of sensors for this compound. These sensors are typically electrochemical and rely on a biological recognition element to ensure specificity and a transducer to convert the binding event into a measurable signal. mun.ca

The core components of such a biosensor include:

Biorecognition Element: This is the most critical component for selectivity. For cholesterol biosensors, the enzyme cholesterol oxidase (ChOx) is frequently used. nih.govnih.gov It specifically catalyzes the oxidation of cholesterol, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂). nih.gov The detection of the depletion of oxygen or the production of H₂O₂ forms the basis of the measurement. nih.govnih.gov For a this compound biosensor, a highly specific enzyme or an antibody (as in an immunosensor) that recognizes the 19-carboxy moiety would be required.

Transducer: This element converts the biological reaction into a detectable signal. In electrochemical biosensors, this is an electrode. mun.ca The performance of these electrodes is often enhanced using nanomaterials. Materials like gold nanoparticles (AuNPs), platinum nanoparticles (PtNPs), and carbon nanotubes (CNTs) are used to increase the electrode's surface area, improve electrical conductivity, and catalyze the electrochemical reactions, thereby amplifying the signal and lowering the detection limit. nih.govmdpi.com

Signal Processing: The electronic system measures the signal from the transducer (e.g., current in an amperometric sensor) and relates it to the analyte concentration. mun.ca

Recent advancements in cholesterol biosensors have focused on improving sensitivity and enabling point-of-care applications. For instance, non-enzymatic sensors that use nanomaterials to directly catalyze the oxidation of cholesterol are being explored, which could potentially be adapted for other sterols. unibz.it Furthermore, innovative platforms, such as those integrated with microneedles for minimally invasive monitoring in interstitial fluid, are being developed. nih.gov

The table below summarizes the performance of several recently developed electrochemical biosensors for cholesterol, illustrating the analytical targets that a future this compound biosensor could aim for. The adaptation of these technologies hinges on the discovery or engineering of a suitable biorecognition element for this compound.

Table 1: Performance Characteristics of Various Electrochemical Cholesterol Biosensors

| Biosensor Platform (Electrode Modification) | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Gold & Platinum Nanoparticles / Polyamide-Zeolitic Imidazolate Frameworks (Au-Pt NPs/PAMAM-ZIF-67) | Amperometry | 0.00015 - 10.24 mM | 3 nM | nih.gov |

| Cholesterol Oxidase & Esterase on Graphene Oxide/Polyaniline (ChOx & ChEt/GO/PANI) | Electrochemistry | Not Specified | Not Specified | nih.gov |

| Gold Nanoparticles / Reduced Graphene Oxide-PAMAM-Ferrocene (Au NPs/rGO-PAMAM-Fc) | Linear Sweep Voltammetry (LSV) | 0.0004 - 15.36 mM | 2 nM | dntb.gov.ua |

| Multi-Walled Carbon Nanotubes / Chitosan (MWCNTs/Chitosan) | Amperometry | 0.646 - 12.9 mM | 0.13 µM | mdpi.com |

Isotope-Dilution Mass Spectrometry (ID-MS) in Sterol Quantification

Isotope-dilution mass spectrometry (ID-MS) is the gold standard for the accurate and precise quantification of sterols and their metabolites, including oxysterols and cholestenoic acids, in complex biological matrices. nih.govnih.govnih.gov This methodology is recognized as a "definitive method" or candidate reference method due to its high specificity and low susceptibility to matrix effects. nih.gov The application of ID-MS to quantify this compound offers a robust approach for obtaining absolute concentration values.

The principle of ID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., containing ²H or ¹³C) to the sample at the earliest stage of preparation. nih.govnih.gov This labeled compound serves as an internal standard that behaves almost identically to the endogenous, unlabeled analyte throughout extraction, purification, and derivatization steps.

A typical ID-MS workflow for sterol analysis includes the following steps:

Spiking: The biological sample (e.g., plasma, tissue homogenate) is spiked with the isotope-labeled internal standard. For this compound, a corresponding ¹³C- or ²H-labeled this compound would be required.

Sample Preparation: The sample undergoes extraction to isolate the lipid fraction. For total sterol measurement, a saponification (alkaline hydrolysis) step is often included to release sterols from their esterified forms. nih.gov The extracted sterols are then purified, commonly using solid-phase extraction (SPE). nih.gov

Derivatization: To improve chromatographic behavior and ionization efficiency for gas chromatography-mass spectrometry (GC-MS), the sterols are often converted to a more volatile derivative, such as a trimethylsilyl (TMS) ether. nih.gov For liquid chromatography-mass spectrometry (LC-MS), derivatization can also be used to enhance ionization, for instance, by creating picolinyl esters. nih.gov

Mass Spectrometric Analysis: The sample is analyzed by either GC-MS or LC-tandem MS (LC-MS/MS). The mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios for both the native analyte and the isotope-labeled internal standard. Quantification is achieved by calculating the ratio of the signal intensity of the native analyte to that of the internal standard and comparing this ratio to a calibration curve prepared with known amounts of the analyte and standard. nih.gov

The power of ID-MS has been demonstrated in the comprehensive analysis of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid. nih.govswan.ac.ukgumed.edu.pl Validated methods report excellent precision, with coefficients of variation (CVs) typically below 15%, and high accuracy. nih.gov

The table below presents validation data from a published ID-MS method for various oxysterols, showcasing the performance metrics that could be expected for a validated this compound assay.

Table 2: Validation Parameters for the Quantification of Various Oxysterols by a GC-MS based ID-MS Method

| Compound | Limit of Detection (LOD) (pg/mL) | Limit of Quantification (LOQ) (pg/mL) | Within-Day Precision (CV%) | Between-Day Precision (CV%) | Reference |

|---|---|---|---|---|---|

| 7α-Hydroxycholesterol | 15.0 | 50.0 | 3.8 - 9.5% | 4.8 - 12.1% | nih.gov |

| 7β-Hydroxycholesterol | 25.0 | 83.0 | 2.1 - 7.5% | 2.3 - 9.8% | nih.gov |

| 24S-Hydroxycholesterol | 202.0 | 674.0 | 3.2 - 10.8% | 3.5 - 11.5% | nih.gov |

| 25-Hydroxycholesterol (B127956) | 8.0 | 28.0 | 4.5 - 8.9% | 5.1 - 10.4% | nih.gov |

| 27-Hydroxycholesterol (B1664032) | 28.0 | 93.0 | 2.9 - 6.8% | 3.1 - 8.9% | nih.gov |

| 4β-Hydroxycholesterol | 55.0 | 183.0 | 3.5 - 8.2% | 4.2 - 10.1% | nih.gov |

Advanced Research Applications and Future Directions

Investigation of Atypical Sterol Metabolism in Model Systems

The study of inborn errors of cholesterol synthesis, such as Smith-Lemli-Opitz syndrome, has highlighted the critical role of specific enzymes and intermediate sterols in embryonic development and cellular function. nih.govannualreviews.org These disorders are characterized by the accumulation of cholesterol precursors, leading to a range of developmental abnormalities. nih.gov The introduction of 19-carboxy cholesterol into model systems, such as cultured cells or animal models of these diseases, could provide insights into how atypical sterols are processed, transported, and metabolized. lookchem.comlookchem.com For instance, researchers can track the metabolic fate of this compound to understand how the cell handles sterols with modified side chains or ring structures. This can help elucidate the substrate specificity of enzymes involved in cholesterol metabolism and how mutations in these enzymes, as seen in various metabolic disorders, affect their function. frontiersin.org

Exploration of this compound as a Mechanistic Probe in Cellular Research

The carboxylic acid group at the C-19 position of this compound provides a chemical handle that is not present in native cholesterol. lookchem.comlookchem.com This feature makes it an excellent mechanistic probe to investigate the intricate processes of cholesterol transport and its influence on cellular functions. lookchem.comlookchem.com Researchers can leverage this unique functional group to attach fluorescent tags, photoreactive groups, or other reporter molecules. researchgate.net These modified versions of this compound can then be used to visualize and track its movement within living cells, providing real-time information on cholesterol trafficking pathways between organelles like the endoplasmic reticulum, Golgi apparatus, and plasma membrane. researchgate.net

Moreover, this compound can be used to study the interactions between cholesterol and membrane proteins. Cholesterol is known to modulate the function of many membrane proteins by binding to specific sites. pnas.org By incorporating photoreactive cross-linking agents via the carboxyl group, researchers can identify the specific amino acid residues of a protein that come into direct contact with the sterol. This approach can help in mapping cholesterol-binding pockets on receptors, ion channels, and transporters, providing valuable structural information that can aid in the design of drugs that target these interactions. nih.gov

Development of Novel Research Tools and Cholesterol Derivatives for Biological Studies

The synthesis of new cholesterol derivatives is a burgeoning field of research with wide-ranging applications in biology and medicine. nih.govmdpi.com The chemical reactivity of the carboxylic acid on this compound makes it a versatile starting material for creating a diverse library of novel research tools. lookchem.comlookchem.comresearchgate.net For example, it can be conjugated to various molecules to create probes with specific functionalities. researchgate.net

| Derivative Type | Potential Application | Research Area |

| Fluorescently Labeled | Real-time imaging of sterol trafficking | Cell Biology |

| Biotinylated | Affinity purification of cholesterol-binding proteins | Proteomics |

| Photo-activatable | Covalent labeling of interacting partners | Structural Biology |

| Spin-labeled | Studying membrane dynamics via EPR spectroscopy | Biophysics |

Table 1: Potential Research Tools Derived from this compound. This table illustrates the versatility of this compound as a precursor for creating various research tools. By modifying the carboxylic acid group, scientists can generate probes tailored for specific biological investigations.

These novel derivatives can be employed to study a wide array of biological phenomena. For instance, fluorescently labeled this compound can be used to investigate the dynamics of cholesterol-rich membrane domains, often referred to as lipid rafts, which are implicated in cell signaling and membrane trafficking. researchgate.net Biotinylated derivatives can be used in pull-down assays to isolate and identify proteins that specifically bind to this modified sterol, potentially uncovering new players in cholesterol metabolism and transport. mdpi.com The development of such tools is crucial for advancing our understanding of the multifaceted roles of cholesterol in health and disease. nih.govmdpi.com

Theoretical and Computational Modeling of this compound Interactions (e.g., membrane simulations)

Computational modeling has become an indispensable tool for studying complex biological systems at the molecular level. mdpi.com Molecular dynamics (MD) simulations, in particular, can provide detailed insights into the behavior of molecules like this compound within a model cell membrane. nih.gov These simulations can predict how the addition of the carboxyl group at the C-19 position alters the orientation, dynamics, and interactions of the sterol within the lipid bilayer compared to native cholesterol. nih.gov

For example, simulations can model how this compound influences membrane properties such as fluidity, thickness, and lateral organization. nih.gov They can also be used to study the interactions between this compound and membrane proteins in silico. By docking the sterol into the known structures of proteins, researchers can predict potential binding sites and estimate the binding affinity. mdpi.com This information can then be used to guide experimental studies, such as site-directed mutagenesis, to validate the predicted interactions. nih.gov

Advanced computational techniques, such as coarse-grained modeling, allow for the simulation of larger membrane systems over longer timescales, providing insights into processes like the formation of lipid domains and the clustering of membrane proteins. nih.gov These computational approaches, when combined with experimental data, can provide a comprehensive understanding of the molecular mechanisms underlying the biological effects of this compound. uiuc.edu

Unraveling Undiscovered Metabolic Fates and Products of this compound

The metabolic fate of cholesterol is complex, involving a network of enzymatic reactions that produce a variety of bioactive molecules, including steroid hormones, bile acids, and oxysterols. basicmedicalkey.comnih.govuniprot.org Given its structural similarity to cholesterol, this compound is likely to be a substrate for some of the enzymes in these pathways. However, the presence of the C-19 carboxyl group could lead to the formation of novel metabolites with unique biological activities.

Investigating the metabolic products of this compound in various cell types and tissues could reveal new metabolic pathways or novel functions for known enzymes. For instance, it is possible that this compound could be converted into novel bile acid-like molecules or steroid hormone analogs. Identifying and characterizing these metabolites could open up new areas of research into their physiological roles and potential therapeutic applications.

The degradation of cholesterol by microorganisms, such as Mycobacterium tuberculosis, is another area where this compound could serve as a valuable research tool. nih.gov Studying how these organisms metabolize this modified sterol could provide insights into the mechanisms of cholesterol breakdown and potentially lead to the development of new antimicrobial strategies. biorxiv.org

Identification of Additional Receptors and Binding Partners for this compound

While cholesterol itself is a key component of cell membranes, its metabolites, such as oxysterols and bile acids, act as signaling molecules by binding to specific nuclear receptors like the Liver X Receptor (LXR) and the Farnesoid X Receptor (FXR). nih.gov It is plausible that this compound or its metabolites could also interact with these or other, as-yet-unidentified, receptors and binding proteins.

Researchers can use a variety of techniques to search for novel binding partners of this compound. Affinity chromatography, using a resin to which this compound is attached, can be used to isolate proteins from cell lysates that bind to the sterol. These proteins can then be identified using mass spectrometry. Another approach is to use labeled derivatives of this compound in binding assays with a library of known receptors or in cell-based screening assays to identify proteins that are activated by this molecule.

The identification of new receptors or binding partners for this compound could have significant implications for our understanding of cellular signaling and metabolism. For example, if it is found to bind to a receptor involved in inflammation or cell proliferation, it could become a lead compound for the development of new drugs targeting these processes. The discovery of novel cholesterol-binding proteins is an active area of research, with consensus sequences like the cholesterol recognition/interaction amino acid consensus (CRAC) motif being used to predict potential cholesterol-binding sites in proteins. nih.gov Similar approaches could be applied to identify proteins that specifically interact with this compound.

Q & A

Q. What novel applications exist for this compound in targeted drug delivery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.